The Atropisomer Dilemma: A Guide to Biaryl Axial Chirality
The Atropisomer Dilemma: A Guide to Biaryl Axial Chirality
Topic: Biaryl Axial Chirality Rotational Barrier Energy Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Senior Application Scientist Note:
In modern drug discovery, atropisomerism is no longer just a stereochemical curiosity; it is a critical design feature.[1] The difference between a "floppy" molecule and a highly potent, selective drug often lies in the rotational barrier energy (
Theoretical Framework & Classification
The stability of an atropisomer is dictated by the energy required to rotate through the transition state (usually the planar conformation where steric clashes are maximized). This barrier is quantified using the Eyring Equation :
Where:
-
= Rate constant of rotation (
) - = Rotational energy barrier (kcal/mol)[2][3][4][5]
- = Temperature (Kelvin)[6][7]
The LaPlante Classification System
Adopted universally in pharma (LaPlante et al., J. Med.[1] Chem. 2011), this system categorizes biaryls based on their half-life (
| Class | Stability Profile | Development Strategy | ||
| Class 1 | Rapidly Rotating | < 20 | < 1 minute | Treat as an achiral/conformational average. No separation possible. |
| Class 2 | Labile / Meta-stable | 20 – 30 | Minutes to Days | The Danger Zone. Too slow to average, too fast to isolate.[1] Leads to shelf-life issues and clinical variability.[1] Avoid. |
| Class 3 | Stable Atropisomer | > 30 | > Years | Separable enantiomers.[1] Develop as a single isomer (e.g., Sotorasib).[1][7][8] |
Integrated Workflow: From In Silico to Bench
To avoid late-stage failures, axial chirality must be assessed proactively.[1]
Diagram 1: The Atropisomer Assessment Workflow
Caption: Decision tree for managing atropisomerism in early discovery. Class 2 compounds trigger a mandatory redesign loop.
Computational Prediction (In Silico)
Do not rely on molecular mechanics (MM) for barrier estimation; it fails to account for electronic repulsion in the transition state.
Recommended Protocol (DFT)
-
Conformational Search: Generate ground state (GS) and transition state (TS) geometries. The TS is typically the planar conformation (dihedral angle = 0° or 180°).
-
Functional: M06-2X or
B97X-D . These functionals account for dispersion forces, which are critical for accurate - stacking interactions in the ground state.[1] -
Basis Set: 6-31G(d) for screening; 6-311+G(d,p) for high precision.[1]
-
Solvation: Use IEFPCM or SMD models (e.g., water or methanol) to mimic physiological or HPLC conditions.[1]
Validation: M06-2X calculations typically predict barriers within ±1.5 kcal/mol of experimental values.
Experimental Determination Protocols
The choice of method depends entirely on the stability of the molecule.
Method A: Dynamic NMR (D-NMR)
Best for Class 1/Class 2 border (Barriers 10–20 kcal/mol)
Principle: At low temperatures, rotation is slow, and diastereotopic protons (e.g., benzylic -CH2-) appear as distinct doublets (AB system).[1] As temperature rises, rotation speeds up, causing signals to broaden and eventually coalesce into a singlet.[1]
Protocol:
-
Dissolve compound in a high-boiling deuterated solvent (e.g., DMSO-
, Toluene- ).[1] -
Acquire
H NMR spectra at 10°C increments.[1] -
Identify the Coalescence Temperature (
) : The point where the two peaks merge into a flat-topped broad peak. -
Calculation:
Where is the chemical shift difference (Hz) at the slow-exchange limit. Use the Eyring equation to solve for at .
Method B: Kinetic HPLC / Chiral Stationary Phase
Best for Class 2/Class 3 (Barriers > 23 kcal/mol)
Principle: Physically separate the enantiomers (or atropisomers) and measure the rate of racemization (thermal decay) over time.
Protocol:
-
Isolation: Separate atropisomers using preparative Chiral HPLC.
-
Incubation: Dissolve pure atropisomer (e.g., M-isomer) in a solvent (e.g., ethanol/heptane). Aliquot into sealed vials.
-
Thermal Stress: Heat vials in a heat block at a fixed temperature (e.g., 60°C, 80°C).[1]
-
Sampling: Remove vials at defined time points (
), quench immediately on ice. -
Analysis: Inject onto Chiral HPLC to measure Enantiomeric Excess (
). -
Data Plotting: Plot
vs. time.[1] The slope .-
Note:
(because one rotation event creates the racemate).
-
Diagram 2: Kinetic HPLC Workflow
Caption: Step-by-step protocol for determining high-barrier rotational energy.
Strategic Modulation: Engineering Stability
When a lead compound falls into "Class 2" (unstable), you must modulate the barrier.[1]
| Strategy | Mechanism | Expected |
| Ortho-Substitution | Increasing the size of groups at the 2,2', 6,6' positions directly increases steric clash in the transition state.[1] | +2 to +10 kcal/mol |
| Buttressing Effect | Adding a substituent adjacent to the ortho-group (meta-position) prevents the ortho-group from bending away during rotation. | +1 to +3 kcal/mol |
| Bridging | Tying the two aryl rings together (e.g., lactone, ether bridge) locks the conformation.[1] | Locks conformation (Infinite barrier) |
| Electronic Repulsion | Placing lone-pair bearing atoms (N, O) in opposition can destabilize the ground state (lowering barrier) or transition state (raising barrier). | ±1 to 2 kcal/mol |
The "Magical Methyl": Replacing a Chlorine with a Methyl group often drastically increases the barrier due to the 3D spherical volume of the methyl group compared to the single-atom radius of halogens.
Case Study: Sotorasib (AMG 510)
Drug: Sotorasib (Lumakras™) Target: KRAS G12C Challenge: The molecule contains a biaryl axis between a substituted pyridine and a pyrimidine-dione.
-
Initial Scaffold: Early prototypes had Class 2 barriers, leading to racemization.[1]
-
Optimization: By optimizing the ortho-substituents (specifically the isopropyl and methyl groups), Amgen scientists locked the axis.
-
Result: The drug is a Class 3 atropisomer (
kcal/mol). It is manufactured and dosed as a single, stable atropisomer.[1] -
Impact: Only the specific atropisomer fits the cryptic pocket on KRAS; the other rotamer is inactive. Isolating the active isomer reduced the required dose and toxicity.
References
-
LaPlante, S. R., et al. (2011).[1][9][10][11][12] Revealing Atropisomer Axial Chirality in Drug Discovery. ChemMedChem, 6(3), 505-513.[1][12] Link
-
Canon, J., et al. (2019).[1] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223.[1] Link
-
Bringmann, G., et al. (2005).[1] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384-5427.[1] Link
-
Clayden, J., et al. (2009).[1] The Challenge of Atropisomerism in Drug Discovery. Tetrahedron, 65(36), 7317-7366.[1] Link
-
Smyth, L. A., et al. (2015).[1] Computational Prediction of Biaryl Rotation Barriers. Journal of Chemical Information and Modeling, 55(10), 2068-2075.[1] Link
Sources
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- 3. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study [mdpi.com]
- 4. Investigation of the energy barrier to the rotation of amide CN bonds in ACE inhibitors by NMR, dynamic HPLC and DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
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